molecular formula C17H26N2O2 B3371347 1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE CAS No. 679409-60-0

1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE

Cat. No.: B3371347
CAS No.: 679409-60-0
M. Wt: 290.4 g/mol
InChI Key: DPSZFTDDJZNGLN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 679409-60-0 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl 4- (3-toluidino)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

It should be stored at room temperature .

Scientific Research Applications

Synthesis and Intermediate Uses

  • Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through a low-cost amination process, is a crucial intermediate for creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • This compound is also a key intermediate in the development of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been synthesized from commercially available piperidin-4-ylmethanol through multiple reaction steps, emphasizing its role in cancer drug development (Binliang Zhang et al., 2018).

  • Another research study highlights the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which is a key intermediate of Vandetanib, a drug used in cancer treatment. This synthesis involved acylation, sulfonation, and substitution steps (Min Wang et al., 2015).

Biological Evaluation and Structural Analysis

  • Certain derivatives of tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate have undergone biological evaluation. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and evaluated for antibacterial and anthelmintic activities, highlighting its potential in therapeutic applications (C. Sanjeevarayappa et al., 2015).

  • In another study, the compound was used as an intermediate in the synthesis of novel (4-piperidinyl)-piperazines, which were evaluated as ACC1/2 non-selective inhibitors and showed potential in reducing hepatic de novo fatty acid synthesis in rats (Tomomichi Chonan et al., 2011).

  • The compound has also been involved in the synthesis and molecular structure determination of various chemical entities, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was characterized using NMR spectroscopy and mass spectrometry, and its crystal structure was determined via X-ray diffraction analysis (T. Moriguchi et al., 2014).

Anticorrosive Properties

  • The compound has also been investigated for its anticorrosive behavior. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate explored its efficacy as a corrosion inhibitor for carbon steel in acidic conditions. This research demonstrated its high inhibition efficiency and potential for practical applications in corrosion protection (B. Praveen et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZFTDDJZNGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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